molecular formula C13H10ClFN2O2 B1480200 Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098092-09-0

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1480200
CAS No.: 2098092-09-0
M. Wt: 280.68 g/mol
InChI Key: NSSXPZOFHBTQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a chloro substituent at position 3, a 4-fluorophenyl group at position 6, and an ethyl carboxylate ester at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name

ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSXPZOFHBTQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H10ClFN2O2
  • Molecular Weight : 280.68 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

This compound operates through various biochemical pathways, influencing several cellular processes:

  • Enzyme Inhibition : It has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This interaction leads to the inhibition of acetylcholine hydrolysis, which can enhance cholinergic signaling in the nervous system.
  • Inflammatory Pathways : The compound modulates the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation. This modulation can lead to reduced inflammatory responses in various cellular contexts.
  • Cellular Metabolism : this compound affects cellular metabolism by influencing signaling pathways that govern metabolic processes, potentially leading to altered energy homeostasis in cells.

Biological Activities

The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:

  • Antifungal Activity : Preliminary studies indicate that similar compounds within the pyridazine class have shown antifungal properties, suggesting potential applications in treating fungal infections.
  • Antidiabetic Effects : Research indicates that derivatives of this compound may possess antidiabetic activity, possibly through modulation of glucose metabolism and insulin sensitivity.
  • Antiparasitic Properties : this compound has shown promise in antiparasitic activity, particularly against pathogens that affect human health.
  • Anti-inflammatory Effects : The ability to inhibit inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibition of fungal growth
AntidiabeticImproved glucose tolerance in animal models
AntiparasiticEffective against specific parasitic infections
Anti-inflammatoryReduced markers of inflammation in vitro

Study Example

A study published in BenchChem highlighted the interaction of this compound with acetylcholinesterase and its subsequent effects on neurotransmitter levels. This study utilized various concentrations to assess the dose-dependent effects on enzyme activity, revealing significant inhibition at higher concentrations, which could be beneficial for conditions like Alzheimer's disease where cholinergic signaling is compromised.

Comparison with Similar Compounds

Key Structural Modifications and Their Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate 4-fluorophenyl C₁₄H₁₀ClFN₂O₂ 292.72 (calculated) Potential CNS activity (inferred)
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 4-chlorophenyl C₁₄H₁₀Cl₂N₂O₂ 309.15 Precursor to pyrazolo[3,4-c]pyridazines; tested for CNS effects
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 2-methoxyphenyl C₁₄H₁₃ClN₂O₃ 292.72 Lab use (product discontinued)
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl C₁₅H₁₀F₆N₂O₃ 380.24 High hydrophobicity (XLogP3: 3.4)

Substituent Effects on Reactivity and Bioactivity

  • Halogen Influence: Replacing fluorine (target compound) with chlorine ( analog) increases molecular weight by ~16.43 g/mol.
  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl analog () introduces an electron-donating methoxy group, which could reduce electrophilicity at the pyridazine core compared to the electron-withdrawing 4-fluorophenyl group. This may impact reactivity in cyclization or nucleophilic substitution reactions .
  • Trifluoromethyl Substitution : The compound in features two trifluoromethyl groups, significantly increasing hydrophobicity (XLogP3 = 3.4) and steric bulk. Such modifications are often leveraged to improve metabolic stability in drug design .

Pharmacological Insights

  • CNS Activity : The 4-chlorophenyl analog () demonstrated measurable CNS effects, though specifics are unreported. Fluorine’s smaller size and higher electronegativity might enhance target selectivity in neurological applications .
  • Anti-Tubercular Analogs : highlights fluorophenyl-containing dihydropyrimidines with anti-tubercular activity, underscoring the pharmacological relevance of fluorinated aryl groups. While the core structure differs, this supports the exploration of fluorophenyl-pyridazines in infectious disease research .

Preparation Methods

Reaction Conditions and Reagents

  • Starting Materials: 3,6-dichloropyridazine or 3-chloropyridazine-4-carboxylate derivatives; 4-fluorophenyl nucleophiles or boronic acids.
  • Nucleophiles: 4-fluorophenyl anions or equivalents for substitution.
  • Bases: Potassium carbonate or other mild bases to facilitate nucleophilic substitution.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures (typically 80–130 °C) to promote substitution.
  • Catalysts: For cross-coupling, palladium catalysts (e.g., Pd(PPh3)4) may be used.

This approach ensures selective substitution at the 6-position with the 4-fluorophenyl group while maintaining the chloro substituent at the 3-position, critical for further functionalization or biological activity.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution Route

One common method involves reacting 3,6-dichloropyridazine-4-carboxylate esters with 4-fluorophenyl nucleophiles under basic conditions. The nucleophile attacks the 6-chloro position selectively due to electronic and steric factors, replacing the chlorine with the 4-fluorophenyl group.

  • Step 1: Preparation of 3,6-dichloropyridazine-4-carboxylate ethyl ester by esterification of the corresponding pyridazine-4-carboxylic acid.
  • Step 2: Reaction with 4-fluorophenyl nucleophile (e.g., 4-fluorophenylboronic acid or 4-fluorophenyl lithium reagent) in the presence of potassium carbonate in DMF.
  • Step 3: Heating the reaction mixture to 100–120 °C for several hours to achieve substitution.
  • Step 4: Work-up and purification to isolate this compound.

Palladium-Catalyzed Cross-Coupling Route

Reaction Optimization and Yield Data

Parameter Typical Conditions Effect on Yield and Purity
Base Potassium carbonate, 1.5 equivalents Facilitates nucleophilic substitution; excess base can lead to side reactions
Solvent DMF or DMSO Polar aprotic solvents increase nucleophilicity and solubility of reagents
Temperature 100–130 °C Higher temperatures increase reaction rate but may cause decomposition
Catalyst (for coupling) Pd(PPh3)4, 2–5 mol% Enhances cross-coupling efficiency and selectivity
Reaction Time 6–24 hours Longer times improve conversion but risk side products
Yield 70–85% (reported in similar pyridazine syntheses) Dependent on purity of reagents and reaction control

Research Findings and Comparative Analysis

  • Studies on related compounds such as Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate demonstrate the successful application of nucleophilic substitution and cross-coupling methods for selective aromatic substitution on the pyridazine ring.
  • The introduction of fluorine substituents on the phenyl ring, specifically at the para position (4-fluorophenyl), enhances the compound's electronic properties and potentially its biological activity, necessitating precise synthetic control.
  • Cross-coupling methods have been favored in recent research due to their high selectivity and functional group tolerance, which is critical for synthesizing complex pyridazine derivatives with multiple halogen substituents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Typical Yield (%)
Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine-4-carboxylate ester 4-Fluorophenyl nucleophile, K2CO3 DMF, 100–130 °C, 12–24 h Simple setup, cost-effective 70–80
Suzuki-Miyaura Cross-Coupling 3-Chloro-6-bromopyridazine-4-carboxylate ester 4-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3 Toluene/water or DMF, reflux, 6–12 h High selectivity, mild conditions 75–85

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, derivatives of pyridazine-carboxylates are often prepared using condensation reactions (e.g., Biginelli reaction) between aromatic aldehydes, thioureas, and β-ketoesters, followed by chlorination at the 3-position using reagents like POCl₃ . Cyclization steps may involve refluxing intermediates in polar aprotic solvents (e.g., DMF) with catalysts such as K₂CO₃ . Post-synthetic modifications, such as reductive methylation with formaldehyde and H₂ over Pd/C, are used to introduce substituents .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with emphasis on refining bond lengths, angles, and torsional parameters . For pyridazine derivatives, key validation metrics include R-factors (<5%), electron density maps for halogen atoms (Cl, F), and hydrogen-bonding networks . Discrepancies in puckering amplitudes or phase angles (e.g., using Cremer-Pople coordinates) may require iterative refinement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening often includes cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (MIC against Gram+/− bacteria). For TLR4 inhibition (similar to TAK-242), LPS-stimulated cytokine production (TNF-α, IL-6) in RAW264.7 macrophages or human PBMCs is measured via ELISA, with IC₅₀ values <50 nM considered promising . Dose-response curves and mRNA expression analysis (qPCR) confirm target engagement .

Advanced Research Questions

Q. How can conformational flexibility in the pyridazine ring impact computational modeling and drug design?

The pyridazine ring exhibits non-planar puckering, quantified using Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angle θ). Molecular dynamics (MD) simulations reveal that chloro and fluorophenyl substituents influence ring distortion, affecting ligand-receptor binding . For example, a Q >0.5 Å indicates significant deviation from planarity, which may alter interactions with hydrophobic pockets in enzyme active sites . Density Functional Theory (DFT) optimizations (B3LYP/6-31G**) are recommended to model electronic effects .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between SC-XRD and NMR data (e.g., unexpected diastereomers) often arise from dynamic processes in solution (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can identify conformational exchange peaks, while Hirshfeld surface analysis in crystallography clarifies packing effects . For ambiguous NOE correlations, hybrid methods like cryo-EM or solid-state NMR provide complementary insights .

Q. How are hazardous intermediates managed during large-scale synthesis?

Chlorinated byproducts (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) require strict waste segregation. Neutralization with NaHCO₃ or adsorption onto activated carbon is advised before disposal via certified waste handlers . Process optimization (e.g., flow chemistry) minimizes hazardous intermediate accumulation . Safety protocols include fume hoods for POCl₃ handling and PPE for formaldehyde exposure .

Q. What computational tools predict metabolic stability and ADME properties?

SwissADME or ADMETLab 2.0 are used to calculate LogP (clogP ~2.8), topological polar surface area (TPSA ~75 Ų), and CYP450 inhibition profiles. For ethyl pyridazine-carboxylates, ester hydrolysis is a primary metabolic pathway; simulations with BioTransformer 3.0 identify major metabolites (e.g., carboxylic acid derivatives) . P-glycoprotein substrate likelihood is predicted via Molinspiration, with modifications (e.g., methyl groups) enhancing BBB permeability .

Methodological Considerations Table

Aspect Key Parameters Tools/References
Synthesis Yield optimization (>70%), purity (HPLC >95%)Biginelli reaction , Pd/C catalysis
Crystallography R-factor <5%, RMSD bond lengths <0.02 ÅSHELXL , Olex2
Biological Assays IC₅₀ <50 nM (cytokine inhibition), selectivity (TLR4 vs. TLR2/3/9)ELISA , qPCR
Computational Modeling Q (puckering amplitude), docking scores (AutoDock Vina)Cremer-Pople , DFT

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.